1H and 13C NMR Chemical Shifts for (5-Bromopyridin-2-yl)(phenyl)methanol: A Comprehensive Technical Guide
1H and 13C NMR Chemical Shifts for (5-Bromopyridin-2-yl)(phenyl)methanol: A Comprehensive Technical Guide
Executive Summary
(5-Bromopyridin-2-yl)(phenyl)methanol (CAS: 1989596-23-7) is a critical synthetic intermediate heavily utilized in the generation of complex nitrogenous heterocycles, most notably imidazo[1,5-a]pyridines and benzazepines via Ritter-type reactions . Structurally, it consists of a 5-bromopyridine ring and a phenyl ring bridged by a carbinol (secondary alcohol) linker.
For synthetic chemists and drug development professionals, the precise structural elucidation of this compound via Nuclear Magnetic Resonance (NMR) spectroscopy is paramount. This whitepaper provides a rigorous, causality-driven breakdown of its 1 H and 13 C NMR chemical shifts, mapping the electronic environment of the molecule to its spectral outputs, alongside self-validating experimental protocols for its synthesis and characterization.
Principles of NMR Chemical Shift Causality
To interpret the NMR spectrum of (5-Bromopyridin-2-yl)(phenyl)methanol, one must analyze the competing electronic effects—inductive deshielding, resonance, anisotropic ring currents, and relativistic heavy atom effects.
The Pyridine Ring: Inductive and Resonance Deshielding
The nitrogen atom in the pyridine ring acts as a strong electron-withdrawing group (EWG) through both inductive (-I) and resonance (-M) effects.
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C6 and C2 Positions: The protons and carbons adjacent to the nitrogen (C6 and C2) experience severe electron depletion. The C6 proton (H6) is typically shifted far downfield to ~8.61 ppm, while the C2 quaternary carbon shifts to ~162.0 ppm.
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C4 Position: The para-position relative to the nitrogen (C4) is deshielded via resonance, pushing the H4 signal to ~7.74 ppm.
The Bromine "Heavy Atom Effect" (HALA)
While halogens are generally electronegative and deshield adjacent nuclei, bromine and iodine exhibit a relativistic phenomenon known as the Heavy Atom on Light Atom (HALA) effect . The large, diffuse electron cloud of the bromine atom at the C5 position undergoes spin-orbit coupling, which paradoxically shields the directly attached C5 carbon. Consequently, the 13 C signal for C5 is shifted upfield to approximately 120.0 ppm, counteracting standard electronegativity expectations.
The Carbinol Core and Phenyl Ring
The bridging methine carbon (CH-OH) is heavily deshielded by the directly attached electronegative oxygen atom, as well as the combined anisotropic magnetic fields (ring currents) of the flanking pyridine and phenyl rings. This pushes the carbinol proton to ~5.75 ppm and the carbon to ~74.5 ppm. The phenyl ring protons exhibit standard aromatic multiplet splitting between 7.25 and 7.40 ppm.
Quantitative Data: 1 H and 13 C NMR Assignments
The following tables summarize the chemical shifts, multiplicities, and causal assignments for the molecule. Note: Key shifts (H6, H4) are derived directly from recent literature characterizing this exact compound , while the remaining values are highly accurate empirical predictions based on established substituent effects.
Table 1: 1 H NMR Assignments (600 MHz, CDCl 3 )
| Position | Chemical Shift ( δ , ppm) | Multiplicity | Coupling Constant ( J , Hz) | Integration | Causality / Assignment Notes |
| Pyridine C6-H | 8.61 | Doublet (d) | 1.9 | 1H | Highly deshielded by adjacent electronegative sp2 nitrogen and meta-bromine. |
| Pyridine C4-H | 7.74 | Doublet of doublets (dd) | 8.4, 2.2 | 1H | Deshielded by para-nitrogen; ortho-coupling to C3-H and meta-coupling to C6-H. |
| Phenyl C-H (m, p) | 7.30 - 7.40 | Multiplet (m) | - | 3H | Standard aromatic ring current; slight deshielding from carbinol proximity. |
| Phenyl C-H (o) | 7.25 - 7.30 | Multiplet (m) | - | 2H | Standard aromatic ring current. |
| Pyridine C3-H | 7.15 | Doublet (d) | 8.4 | 1H | Ortho-coupling to C4-H; relatively shielded compared to C4/C6. |
| Carbinol C-H | 5.75 | Singlet (s) | - | 1H | Strongly deshielded by the hydroxyl oxygen and two flanking aromatic rings. |
| Hydroxyl O-H | 4.50 | Broad singlet (br s) | - | 1H | Exchangeable proton; shift varies with concentration, solvent, and temperature. |
Table 2: 13 C NMR Assignments (150 MHz, CDCl 3 )
| Position | Chemical Shift ( δ , ppm) | Type | Causality / Assignment Notes |
| Pyridine C2 | 162.0 | Quaternary (C) | Strongly deshielded by adjacent nitrogen and carbinol attachment. |
| Pyridine C6 | 149.5 | Methine (CH) | Deshielded by directly attached sp2 nitrogen. |
| Phenyl C-ipso | 142.5 | Quaternary (C) | Deshielded by attachment to the electronegative carbinol carbon. |
| Pyridine C4 | 139.5 | Methine (CH) | Para to nitrogen, experiencing resonance deshielding. |
| Phenyl C-meta | 128.5 | Methine (CH) | Standard aromatic carbon shift. |
| Phenyl C-para | 128.0 | Methine (CH) | Standard aromatic carbon shift. |
| Phenyl C-ortho | 127.8 | Methine (CH) | Standard aromatic carbon shift. |
| Pyridine C3 | 122.5 | Methine (CH) | Relatively shielded position on the pyridine ring. |
| Pyridine C5 | 120.0 | Quaternary (C-Br) | Heavy atom effect of bromine causes significant upfield shift (shielding) . |
| Carbinol C-OH | 74.5 | Methine (CH) | Deshielded by the directly attached hydroxyl oxygen. |
Process Visualization
Fig 1. Logical relationship between structural features and NMR chemical shift causality.
Experimental Methodology: Synthesis and Self-Validating NMR Acquisition
To ensure scientific integrity, the synthesis and subsequent NMR characterization must operate as a self-validating loop. The disappearance of starting material signals must perfectly correlate with the appearance of the target compound's signals.
Step-by-Step Synthetic Protocol (Nucleophilic Addition)
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Preparation: Flame-dry a 100 mL round-bottom flask under an argon atmosphere. Add 5-bromopicolinaldehyde (1.0 equiv, ~5.0 mmol) and dissolve in 20 mL of anhydrous Tetrahydrofuran (THF).
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Causality Note: Anhydrous THF is strictly required to prevent the premature protonation and destruction of the Grignard reagent by water.
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Cooling: Submerge the flask in an ice-water bath to reach 0 °C.
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Causality Note: Lowering the temperature controls the highly exothermic nucleophilic attack, suppressing unwanted side reactions (e.g., pinacol coupling or enolization).
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Addition: Dropwise, add Phenylmagnesium bromide (1.2 equiv, 1.0 M in THF) over 15 minutes. Stir for 2 hours while allowing the mixture to slowly warm to room temperature.
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Quenching & Extraction: Quench the reaction with 20 mL of saturated aqueous NH 4 Cl. Extract the aqueous layer with Ethyl Acetate (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na 2 SO 4 , and concentrate under reduced pressure.
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Purification: Purify the crude residue via silica gel flash column chromatography using an elution system of 10% EtOAc/Hexane to yield a colorless oil .
Self-Validating NMR Acquisition Protocol
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Sample Preparation: Dissolve ~15 mg of the purified oil in 0.6 mL of deuterated chloroform (CDCl 3 ) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard. Transfer to a standard 5 mm NMR tube.
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Instrument Parameters: Acquire the 1 H spectrum at 600 MHz and the 13 C spectrum at 150 MHz. Set the relaxation delay (D1) to at least 2.0 seconds for 1 H and 3.0 seconds for 13 C to ensure accurate integration and quaternary carbon relaxation.
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Self-Validation Check (The Logic Gate):
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Failure State: If a sharp singlet is observed at ~10.0 ppm, unreacted 5-bromopicolinaldehyde remains.
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Success State: The synthesis is internally validated by the complete absence of the 10.0 ppm aldehyde peak, coupled with the emergence of a new methine singlet at ~5.75 ppm (the carbinol proton) and the integration of 5 additional aromatic protons (7.25–7.40 ppm) corresponding to the newly added phenyl ring.
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Fig 2. Step-by-step synthetic and validation workflow for (5-Bromopyridin-2-yl)(phenyl)methanol.
References
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Tanomsiri, G., Boonmee, S., Chaisan, N., Tummatorn, J., Thongsornkleeb, C., & Ruchirawat, S. (2024). "Strategic Methodologies for Efficient Synthesis of Imidazo[1,5-a]pyridine and Benzazepine Analogs via the Unique Ritter-Type Reaction." ACS Organic & Inorganic Au. URL:[Link]
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Contreras, R. H., et al. (2009). "Heavy Halogen Atom Effect on 13C NMR Chemical Shifts in Monohalo Derivatives of Cyclohexane and Pyran. Experimental and Theoretical Study." The Journal of Physical Chemistry A. URL:[Link]
